An In-Depth Technical Guide to 1,3-Diphenyl-2,3-epoxy-1-propanone: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 1,3-Diphenyl-2,3-epoxy-1-propanone: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenyl-2,3-epoxy-1-propanone, also known as chalcone (B49325) oxide, is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its role as a cytotoxic agent, particularly against breast cancer cell lines. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the plausible signaling pathways involved in its pro-apoptotic activity, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
1,3-Diphenyl-2,3-epoxy-1-propanone is an α,β-epoxy ketone characterized by a three-membered oxirane ring adjacent to a carbonyl group, with phenyl substituents at the C1 and C3 positions. This unique structural arrangement, particularly the strained epoxide ring, is the primary determinant of its chemical reactivity and biological activity.[1][2] The presence of the phenyl groups enhances its solubility in many organic solvents.[1]
Structure:
(Where Ph represents a phenyl group)
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Diphenyl-2,3-epoxy-1-propanone is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₂O₂ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| CAS Number | 5411-12-1 | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 88-92 °C | [3][4] |
| Boiling Point | 374.1 ± 42.0 °C (Predicted) | [3] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1,3-Diphenyl-2,3-epoxy-1-propanone.
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | 4.08 (d, 1H, J=1.6 Hz, 3-CH), 4.30 (d, 1H, J=1.6 Hz, 2-CH), 7.39-8.01 (m, 10H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | 193.3, 136.1, 135.8, 134.3, 129.2, 129.0, 128.9, 128.8, 126.3, 61.6, 59.9 |
| Infrared (IR) | ~1685 (C=O stretching), ~1234 & 891 (epoxide ring vibrations) |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 224 |
Synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone
The most common and efficient method for the synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone is the epoxidation of its precursor, 1,3-diphenyl-2-propen-1-one (chalcone).
Experimental Protocol: Epoxidation of Chalcone
This protocol is adapted from a procedure utilizing hydrogen peroxide as the oxidizing agent in the presence of a phase-transfer catalyst and ultrasound irradiation, which offers high yields and short reaction times.
Materials:
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1,3-Diphenyl-2-propen-1-one (Chalcone)
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30% Aqueous Hydrogen Peroxide (H₂O₂)
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Benzyldimethyltetradecylammonium (B97909) chloride (Phase-transfer catalyst)
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Sodium Hydroxide (B78521) (NaOH)
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Water (H₂O)
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Ethyl acetate (B1210297)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ultrasonic cleaning bath
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Standard laboratory glassware
Procedure:
-
In a 50 mL Pyrex flask, combine 1,3-diphenyl-2-propen-1-one (1.0 mmol, 0.208 g), 30% aqueous hydrogen peroxide (1.5 mmol, 0.170 g), benzyldimethyltetradecylammonium chloride (0.05 mmol, 0.020 g), water (2 mL), and sodium hydroxide (1.0 mmol, 0.040 g).
-
Irradiate the mixture in an ultrasonic cleaning bath at 20 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone spot disappears.
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Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-Diphenyl-2,3-epoxy-1-propanone as a white crystalline solid.
Biological Activity and Signaling Pathways
Chalcones and their derivatives, including 1,3-Diphenyl-2,3-epoxy-1-propanone, have garnered significant interest for their wide range of biological activities, most notably their anticancer properties.[5] Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[6][7]
The pro-apoptotic mechanism of chalcones is multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In breast cancer cells, chalcone derivatives have been shown to modulate key signaling pathways that regulate cell survival and apoptosis.
Plausible Pro-Apoptotic Signaling Pathway in MCF-7 Cells
Based on studies of various chalcone derivatives, a plausible signaling pathway for 1,3-Diphenyl-2,3-epoxy-1-propanone-induced apoptosis in MCF-7 breast cancer cells is proposed. This pathway involves the induction of cellular stress, leading to the activation of apoptotic cascades.
Caption: Plausible signaling pathway of 1,3-Diphenyl-2,3-epoxy-1-propanone-induced apoptosis.
This proposed mechanism suggests that 1,3-Diphenyl-2,3-epoxy-1-propanone may induce apoptosis in MCF-7 cells through the following key events:
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Induction of Oxidative Stress: The compound may lead to an increase in intracellular Reactive Oxygen Species (ROS), creating a state of oxidative stress.
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Mitochondrial Dysfunction: The elevated ROS levels can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.
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Modulation of Bcl-2 Family Proteins: The compound may upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.
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Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
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Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.
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Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
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Inhibition of Pro-Survival Pathways: Concurrently, chalcone derivatives have been shown to inhibit pro-survival signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT, which further sensitizes the cancer cells to apoptosis.[1][2][7]
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 1,3-Diphenyl-2,3-epoxy-1-propanone is depicted below.
Caption: General workflow for the synthesis and purification.
Conclusion
1,3-Diphenyl-2,3-epoxy-1-propanone is a compound of significant interest due to its well-defined chemical structure and promising biological activities. Its synthesis is readily achievable through the epoxidation of chalcone, and its structure can be unequivocally confirmed by standard spectroscopic methods. The pro-apoptotic effects of this class of compounds in breast cancer cells highlight their potential as lead structures in the development of novel anticancer therapeutics. Further investigation into the specific molecular targets and the intricate details of the signaling pathways modulated by 1,3-Diphenyl-2,3-epoxy-1-propanone will be crucial in fully elucidating its therapeutic potential and advancing its journey from a laboratory chemical to a potential clinical candidate. This guide serves as a foundational resource for researchers embarking on or continuing their work with this versatile molecule.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,3-Diphenyl-2,3-epoxy-1-propanone | 5411-12-1 [smolecule.com]
- 4. 1,3-Diphenyl-2,3-epoxy-1-propanone | 5411-12-1 | TCI AMERICA [tcichemicals.com]
- 5. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]
- 6. Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
